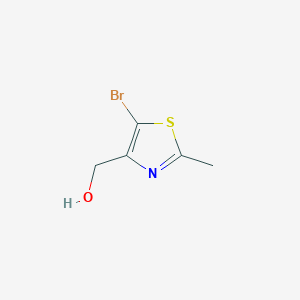

(5-Bromo-2-methylthiazol-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Bromo-2-methylthiazol-4-yl)methanol is a chemical compound with the molecular formula C5H6BrNOS and a molecular weight of 208.08 g/mol . It is characterized by the presence of a bromine atom, a methyl group, and a thiazole ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylthiazol-4-yl)methanol typically involves the bromination of 2-methylthiazole followed by a hydroxymethylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or paraformaldehyde for the hydroxymethylation step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and hydroxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylthiazol-4-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding thiazole derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3), primary amines, or thiols are used under basic or neutral conditions.

Major Products Formed

Oxidation: Formation of (5-Bromo-2-methylthiazol-4-yl)carboxylic acid.

Reduction: Formation of 2-methylthiazole.

Substitution: Formation of (5-substituted-2-methylthiazol-4-yl)methanol derivatives.

Scientific Research Applications

Chemistry

(5-Bromo-2-methylthiazol-4-yl)methanol serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. It is particularly valuable for creating more complex thiazole derivatives that are essential in drug development.

This compound exhibits a range of biological activities, making it a focus of research in medicinal chemistry.

Antimicrobial Activity :

The compound has demonstrated significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.0098 |

| Bacillus mycoides | 0.039 |

These results suggest strong antibacterial and antifungal activity, particularly against resistant strains such as MRSA.

Anticancer Activity :

Research indicates that this compound possesses cytotoxic effects against cancer cell lines such as Hela (cervical adenocarcinoma) and A549 (lung carcinoma). The compound showed significant inhibition of cell proliferation with IC50 values indicating potency in inducing apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluating synthesized thiazole derivatives reported that the inclusion of bromine enhanced antimicrobial efficacy. The study highlighted that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anticancer Properties

In another investigation, researchers explored the effects of thiazole derivatives on cancer cell lines. Results indicated that this compound significantly inhibited the growth of Hela cells through mechanisms involving cell cycle arrest and apoptosis induction.

Industrial Applications

In industry, this compound is utilized in the production of:

- Agrochemicals : As a building block for pesticides and herbicides.

- Dyes and Pigments : In the synthesis of specialty chemicals used in colorants.

Its versatility makes it a valuable compound in both research and industrial settings.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylthiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and thiazole ring play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by disrupting essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

(5-Bromo-2-methylthiazole): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

(2-Methylthiazol-4-yl)methanol: Lacks the bromine atom, resulting in different reactivity and applications.

(5-Chloro-2-methylthiazol-4-yl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

(5-Bromo-2-methylthiazol-4-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct reactivity and versatility in various chemical and biological applications .

Biological Activity

(5-Bromo-2-methylthiazol-4-yl)methanol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structural features, including the presence of a bromine atom and a hydroxymethyl group, contribute to its diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties based on recent studies.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to alterations in cellular processes.

- Receptor Interaction : It interacts with receptors that modulate cell signaling pathways, influencing cellular responses.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.0098 |

| Bacillus mycoides | 0.039 |

These results suggest that the compound exhibits strong antibacterial and antifungal activity, particularly against resistant strains such as MRSA.

Anticancer Activity

Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : Hela (cervical adenocarcinoma) and A549 (lung carcinoma).

- Findings : The compound showed significant inhibition of cell proliferation, with IC50 values suggesting potency in inducing apoptosis in cancer cells.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluating 248 synthesized alkaloids reported that the inclusion of bromine in thiazole derivatives enhanced their antimicrobial efficacy. The study highlighted that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent . -

Anticancer Properties :

In a recent investigation, researchers explored the effects of thiazole derivatives on cancer cell lines. The results indicated that this compound significantly inhibited the growth of Hela cells through mechanisms involving cell cycle arrest and apoptosis induction .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (5-Bromo-2-methylthiazol-4-yl)methanol?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, brominated thiazole precursors can be functionalized via refluxing with methanol derivatives in the presence of a base (e.g., KOH) and a polar solvent (e.g., ethanol). Reaction progress is monitored by TLC, followed by acidification (HCl) to precipitate the product, which is then crystallized . Optimization of reaction time (e.g., 5–8 hours) and stoichiometric ratios (1:1 to 1:2 for brominated starting materials) is critical to achieving yields >70%.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., methyl and methoxy groups) and confirms bromine substitution patterns.

- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹).

- Single-crystal X-ray diffraction : Resolves molecular geometry and packing. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools . For instance, mean C–C bond lengths of 0.003–0.011 Å and R-factors <0.06 ensure structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR absorptions) require iterative validation:

Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated IR/NMR spectra) .

Alternative techniques : Use mass spectrometry (MS) to confirm molecular weight or X-ray crystallography for unambiguous structural assignment .

Reaction pathway analysis : Re-examine synthetic intermediates for side products or regioisomers .

Q. What experimental design strategies optimize the synthesis of this compound under varying reaction conditions?

- Methodological Answer : Employ a factorial design to test variables:

- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) effects on reaction rate.

- Temperature : Reflux (80–100°C) vs. room temperature for kinetic control.

- Catalysts : Evaluate Pd/C or CuI in coupling reactions for byproduct suppression.

Data analysis via ANOVA identifies statistically significant factors. For example, methanol content and pH adjustments in chromatography (as modeled in Fig. 2 of ) can refine purification .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates key parameters:

- Frontier molecular orbitals : HOMO-LUMO gaps (e.g., 4.5–5.0 eV) indicate electrophilicity at the bromine site .

- Electrophilicity index (ω) : Values >1.5 eV suggest high reactivity toward nucleophiles like amines or thiols.

- Transition state modeling : Identifies steric hindrance from the methylthiazole group, guiding solvent choice (e.g., DMSO for stabilization) .

Properties

IUPAC Name |

(5-bromo-2-methyl-1,3-thiazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNOS/c1-3-7-4(2-8)5(6)9-3/h8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYOCBDRIICRGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.